ciwujianoside C3
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Overview
Description
Ciwujianoside C3 is a triterpenoid saponin compound extracted from the leaves of Acanthopanax henryi Harms, a plant belonging to the Araliaceae family . This compound is known for its anti-inflammatory properties and has been traditionally used in Oriental medicine for the treatment of rheumatism and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciwujianoside C3 is primarily extracted from the leaves of Acanthopanax henryi Harms. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The leaves are dried, ground into a fine powder, and then subjected to solvent extraction. The extract is then purified using chromatographic techniques to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced chromatographic techniques ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ciwujianoside C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .
Scientific Research Applications
Ciwujianoside C3 has a wide range of scientific research applications, including:
Mechanism of Action
Ciwujianoside C3 exerts its effects through various molecular targets and pathways. It inhibits the production of proinflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways . This leads to a reduction in inflammation and other related processes .
Comparison with Similar Compounds
Ciwujianoside C3 is similar to other triterpenoid saponins, such as ciwujianoside B, ciwujianoside D1, and chiisanoside . this compound is unique in its specific anti-inflammatory properties and its ability to penetrate the blood-brain barrier . This makes it particularly valuable in the study and treatment of neuroinflammatory conditions .
List of Similar Compounds
- Ciwujianoside B
- Ciwujianoside D1
- Chiisanoside
- Saniculoside N
- Hederacoside D
- Ursolic acid
Properties
Molecular Formula |
C53H86O21 |
---|---|
Molecular Weight |
1059.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,23,25-46,54-65H,10-22H2,1-8H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,50-,51+,52+,53-/m0/s1 |
InChI Key |
XPZZGRWYXQODIS-SEHMIGTGSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Synonyms |
ciwujianoside C3 |
Origin of Product |
United States |
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